1-Chloropropane

Description

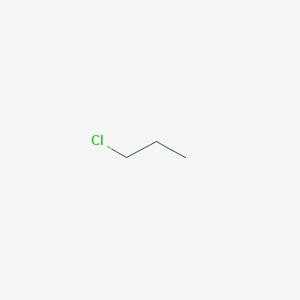

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Cl/c1-2-3-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMVRZFUUCLYTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl | |

| Record name | 1-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1393 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051462 | |

| Record name | 1-Chloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-chloropropane appears as a clear colorless liquid. Boiling point 46.6 °C. Flash point below 0 °F. Less dense than water and slightly soluble in water. Vapors are heavier than air. Irritant and narcotic., Colorless liquid; [Merck Index] | |

| Record name | 1-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1393 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2877 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

115 to 117 °F at 760 mmHg (USCG, 1999), 46.60 °C | |

| Record name | 1-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1393 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5681 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

0 °F (USCG, 1999), -17.7 °C, < 0 °F (< -18 °C) (CLOSED CUP) | |

| Record name | 1-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1393 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2877 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5681 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 2720 mg/L at 25 °C, Miscible with ethanol, ether; soluble in benzene, chloroform | |

| Record name | 1-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5681 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.892 (USCG, 1999) - Less dense than water; will float, 0.8899 g/cu cm | |

| Record name | 1-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1393 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5681 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.7 (Air = 1) | |

| Record name | 1-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5681 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

345.0 [mmHg], Vapor pressure = 1 mm Hg at 68.3 °C, 344.4 mm Hg at 25 °C | |

| Record name | 1-Chloropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2877 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5681 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

540-54-5, 26446-76-4, 68390-96-5 | |

| Record name | 1-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1393 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026446764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrocarbons, C3, chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUV7462NWK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5681 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-189 °F (USCG, 1999), -122.8 °C, Liquid Molar Volume = 0.088777 cu m/kmol; Ideal Gas Heat of Formation = -1.3318X10+8 J/kmol; Heat of Fusion at melting point = 5.5440X10+6 J/kmol | |

| Record name | 1-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1393 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5681 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Chloropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloropropane (n-propyl chloride), with the chemical formula C₃H₇Cl, is a colorless, flammable liquid that serves as a versatile solvent and an important intermediate in organic synthesis.[1][2] Its utility in various chemical processes, including the synthesis of pharmaceuticals and pesticides, necessitates a thorough understanding of its physical and chemical characteristics.[2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and a summary of its key chemical reactions.

Physical Properties of this compound

This compound is a clear, colorless liquid with a chloroform-like odor.[1] It is less dense than water and is only slightly soluble in it.[1][3] The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units |

| Molecular Formula | C₃H₇Cl | |

| Molecular Weight | 78.54 | g/mol |

| Appearance | Clear, colorless liquid | |

| Odor | Chloroform-like | |

| Density (at 25 °C) | 0.892 | g/mL |

| Boiling Point | 46.6 | °C |

| Melting Point | -123 | °C |

| Flash Point | < -18 | °C |

| Solubility in Water (at 25 °C) | 2.7 | g/L |

| Refractive Index (n_D^20) | 1.388 | |

| Vapor Density (air = 1) | 2.7 | |

| Vapor Pressure (at 20 °C) | 360 | mbar |

| Autoignition Temperature | 520 | °C |

| Explosive Limits in Air | 2.6 - 11.1 | % by volume |

Chemical Properties and Reactivity

This compound is a reactive compound due to the presence of the carbon-chlorine bond. The chlorine atom is more electronegative than the carbon atom, creating a polar bond and making the carbon atom susceptible to nucleophilic attack. It is incompatible with strong oxidizing and reducing agents, strong bases, and alkali metals.[3][4] When heated to decomposition, it can emit toxic fumes of hydrogen chloride.[5]

Key chemical reactions involving this compound include:

-

Nucleophilic Substitution: this compound readily undergoes nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile. A common example is the reaction with aqueous sodium hydroxide (B78521) to form propan-1-ol.[6][7]

-

Elimination Reactions: In the presence of a strong base, such as potassium hydroxide in an alcoholic solution, this compound undergoes dehydrohalogenation (an elimination reaction) to form propene.[8][9]

-

Synthesis of Grignard Reagents: It reacts with magnesium metal in dry ether to form the Grignard reagent, n-propylmagnesium chloride. This organometallic compound is a powerful nucleophile used in the formation of new carbon-carbon bonds.

-

Wurtz Reaction: When treated with sodium metal in dry ether, this compound undergoes a Wurtz reaction to form n-hexane, a coupling reaction that lengthens the carbon chain.

Below are diagrams illustrating some of these key chemical transformations.

Synthesis of this compound from n-Propanol.

Common chemical reactions involving this compound.

Experimental Protocols

Accurate determination of the physical properties of this compound is crucial for its application in research and industry. The following are detailed methodologies for key experiments.

Determination of Boiling Point by Distillation

This method is suitable for determining the boiling point of a volatile liquid like this compound and can also serve as a purification step.[10]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

Place a small volume of this compound (e.g., 20-30 mL) and a few boiling chips into the distillation flask.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin circulating cold water through the condenser.

-

Gently heat the distillation flask using the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

Record the temperature at which the liquid is actively boiling and a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point.[11]

-

Continue distillation until a small amount of liquid remains in the distillation flask. Do not distill to dryness.

-

Record the atmospheric pressure, as boiling point is pressure-dependent.

Workflow for Boiling Point Determination by Distillation.

Determination of Density using a Pycnometer

A pycnometer is a specialized flask used for the precise measurement of the density of a liquid.[12]

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

-

Fill the pycnometer with distilled water and insert the stopper, allowing excess water to exit through the capillary. Ensure there are no air bubbles.

-

Place the filled pycnometer in a water bath set to a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

Remove the pycnometer from the bath, carefully dry the exterior, and weigh it. Record the mass (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound, following the same procedure as with water, and weigh it at the same temperature. Record the mass (m₃).

-

Calculate the density of this compound using the following formula: Density of this compound = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the measurement temperature.

Workflow for Density Determination using a Pycnometer.

Determination of Refractive Index using an Abbe Refractometer

The refractive index is a measure of how much light bends, or refracts, when it enters a liquid and is a useful property for identifying and assessing the purity of a liquid.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Soft tissue and a suitable solvent (e.g., ethanol (B145695) or acetone) for cleaning

Procedure:

-

Turn on the refractometer and the circulating water bath, set to the desired temperature (e.g., 20 °C). Allow the instrument to equilibrate.

-

Open the prism of the refractometer and clean the surfaces of both the upper and lower prisms with a soft tissue and a suitable solvent. Allow the solvent to evaporate completely.

-

Using a clean dropper, place a few drops of this compound onto the surface of the lower prism.

-

Close the prism assembly securely.

-

Look through the eyepiece and adjust the light source to get the best illumination.

-

Turn the coarse adjustment knob until the light and dark fields are visible in the eyepiece.

-

Adjust the fine adjustment knob to bring the dividing line between the light and dark fields into sharp focus.

-

If there is a color fringe at the dividing line, turn the dispersion correction knob until the line is sharp and achromatic.

-

Align the sharp dividing line exactly with the center of the crosshairs in the eyepiece.

-

Read the refractive index value from the scale.

-

After the measurement, clean the prism surfaces thoroughly.

Workflow for Refractive Index Measurement.

References

- 1. chem.ucla.edu [chem.ucla.edu]

- 2. ised-isde.canada.ca [ised-isde.canada.ca]

- 3. gauthmath.com [gauthmath.com]

- 4. fpharm.uniba.sk [fpharm.uniba.sk]

- 5. hinotek.com [hinotek.com]

- 6. A reaction occurs when a sample of 1 chloropropane is heated under reflux.. [askfilo.com]

- 7. ck12.org [ck12.org]

- 8. A mixture of this compound and 2-chloropropane when treated with alcoholic KOH, it gives [infinitylearn.com]

- 9. brainly.in [brainly.in]

- 10. vernier.com [vernier.com]

- 11. Video: Boiling Points - Concept [jove.com]

- 12. che.utah.edu [che.utah.edu]

1-Chloropropane CAS number 540-54-5 characterization

An In-depth Technical Guide to the Characterization of 1-Chloropropane (CAS Number: 540-54-5)

Audience: Researchers, scientists, and drug development professionals.

This technical guide offers a comprehensive overview of the characterization of this compound (CAS: 540-54-5), a versatile alkyl halide used as a solvent and intermediate in organic synthesis. The document details its physicochemical properties, spectral data, and key analytical procedures, providing a foundational resource for laboratory applications.

Core Physicochemical Properties

The fundamental physical and chemical properties of this compound are essential for its proper handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 540-54-5 |

| Molecular Formula | C₃H₇Cl |

| Molecular Weight | 78.54 g/mol |

| Appearance | Colorless liquid |

| Density | 0.892 g/cm³ at 20°C |

| Boiling Point | 47.2 °C |

| Melting Point | -122.8 °C |

| Flash Point | -17.8 °C |

| Solubility in Water | 0.27 g/100 mL at 20°C |

| Refractive Index (n²⁰/D) | 1.3886 |

Spectral Characterization Data

Spectral analysis is critical for the unambiguous identification and purity assessment of this compound. The following tables summarize its characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | CDCl₃ | 3.53 | Triplet | 6.7 | -CH₂Cl |

| 1.83 | Sextet | 6.9 | -CH₂- | ||

| 1.07 | Triplet | 7.4 | -CH₃ | ||

| ¹³C | CDCl₃ | 46.8 | - | - | -CH₂Cl |

| 25.9 | - | - | -CH₂- | ||

| 11.2 | - | - | -CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2968, 2878 | Strong | C-H (sp³) stretching |

| 1465 | Medium | -CH₂- scissoring |

| 1383 | Medium | -CH₃ symmetric bending |

| 735 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 78/80 | 30/10 | [M]⁺ (Molecular ion, ³⁵Cl/³⁷Cl isotopes) |

| 43 | 100 | [C₃H₇]⁺ (Propyl cation) |

| 42 | 80 | [C₃H₆]⁺ (Propene radical cation) |

| 41 | 65 | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

Detailed and validated experimental protocols are necessary for the accurate and reproducible characterization of this compound.

Purity Determination by Gas Chromatography (GC)

Objective: To quantify the purity of a this compound sample and identify potential volatile impurities.

Methodology:

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium, with a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 40°C, hold for 5 minutes.

-

Ramp: Increase at 10°C/min to 100°C.

-

Final Hold: Hold at 100°C for 2 minutes.

-

-

Injector:

-

Temperature: 250°C.

-

Mode: Split (100:1 ratio).

-

Injection Volume: 1.0 µL.

-

-

Detector (FID):

-

Temperature: 280°C.

-

-

Sample Preparation: Prepare a 1% (v/v) solution of this compound in a suitable solvent (e.g., dichloromethane).

-

Data Analysis: Purity is determined by area percent calculation. The area of the this compound peak is divided by the total area of all peaks in the chromatogram.

Water Content Determination by Karl Fischer Titration

Objective: To accurately measure the water content (in ppm or %) in a this compound sample, as water can interfere with many chemical reactions.

Methodology:

-

Instrumentation: A coulometric Karl Fischer titrator is preferred for its high sensitivity to low water levels.

-

Reagents: Anhydrous methanol (B129727) (as a solvent), and a commercial coulometric Karl Fischer reagent (anolyte).

-

Titrator Preparation:

-

Fill the titration cell with the anolyte.

-

Condition the cell by running the titrator until a stable, low drift rate is achieved (typically <10 µ g/min ). This ensures the removal of any ambient moisture.

-

-

Sample Analysis:

-

Using a gas-tight syringe, accurately draw a known volume (e.g., 1.0 mL) of the this compound sample.

-

Inject the sample directly into the conditioned titration cell below the surface of the reagent.

-

The titrator automatically begins the titration. Iodine is electrochemically generated to react with the water present in the sample.

-

The instrument detects the endpoint and calculates the total amount of water in micrograms (µg).

-

-

Calculation:

-

Determine the mass of the sample injected by multiplying the volume by its density (0.892 g/mL).

-

Calculate the water content in parts per million (ppm):

-

ppm = (µg of water detected / mass of sample in g)

-

-

Spectral Properties of n-Propyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of n-propyl chloride (1-chloropropane), a significant compound in organic synthesis and various industrial applications. This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and workflow visualizations to facilitate accurate analysis and characterization.

Introduction

n-Propyl chloride (C₃H₇Cl) is a colorless, volatile liquid commonly used as a solvent and an alkylating agent. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and for monitoring its role in chemical reactions. This guide delves into the key spectroscopic techniques used to characterize n-propyl chloride: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and a brief discussion on Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data

The following sections present the quantitative spectral data for n-propyl chloride, summarized in structured tables for ease of comparison and reference.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of n-propyl chloride is characterized by absorptions corresponding to C-H and C-Cl bond vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~2960-2850 | C-H stretch | sp³ C-H (in CH₃ and CH₂) | Strong |

| ~1450-1375 | C-H bend | CH₂ and CH₃ | Medium |

| ~700-600 | C-Cl stretch | Haloalkane (C-Cl) | Medium-Weak |

| ~1300-1000 | C-C skeletal vibrations | Fingerprint Region | Variable |

Table 1: Summary of key Infrared absorption peaks for n-propyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. For n-propyl chloride, both ¹H NMR and ¹³C NMR are crucial for structural elucidation.

¹H NMR spectroscopy of n-propyl chloride reveals three distinct proton environments, consistent with its structure (CH₃-CH₂-CH₂-Cl).

| Chemical Shift (δ, ppm) | Proton Assignment | Splitting Pattern | Coupling Constant (J, Hz) | Integration |

| ~1.05 | -CH₃ | Triplet (t) | ~7.4 | 3H |

| ~1.80 | -CH₂- (middle) | Sextet (sxt) | ~7.0 | 2H |

| ~3.50 | -CH₂-Cl | Triplet (t) | ~6.6 | 2H |

Table 2: ¹H NMR spectral data for n-propyl chloride.

¹³C NMR spectroscopy of n-propyl chloride shows three signals, corresponding to the three non-equivalent carbon atoms in the molecule.[1]

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~12 | -CH₃ |

| ~25 | -CH₂- (middle) |

| ~45 | -CH₂-Cl |

Table 3: ¹³C NMR spectral data for n-propyl chloride.[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of n-propyl chloride provides information about its molecular weight and fragmentation pattern.

| m/z Ratio | Ion Fragment | Relative Abundance |

| 78/80 | [CH₃CH₂CH₂Cl]⁺ (Molecular Ion, M⁺) | Present (in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes) |

| 43 | [CH₃CH₂CH₂]⁺ | High |

| 42 | [C₃H₆]⁺ | Base Peak |

| 41 | [C₃H₅]⁺ | High |

| 39 | [C₃H₃]⁺ | Moderate |

| 27 | [C₂H₃]⁺ | High |

Table 4: Major fragmentation ions and their relative abundances in the mass spectrum of n-propyl chloride.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Saturated haloalkanes, such as n-propyl chloride, do not contain chromophores that absorb light in the typical UV-Vis range (200-800 nm).[4] The electronic transitions possible (σ → σ*) require high energy, corresponding to wavelengths below 200 nm. Therefore, UV-Vis spectroscopy is generally not a primary technique for the characterization of n-propyl chloride.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the infrared spectrum of liquid n-propyl chloride.

Method: Attenuated Total Reflectance (ATR) or Thin Film Method.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure (ATR Method):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a single drop of n-propyl chloride onto the center of the ATR crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Procedure (Thin Film Method):

-

Obtain two clean, dry infrared-transparent salt plates (e.g., NaCl or KBr).

-

Place one drop of n-propyl chloride onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.

-

Mount the "sandwich" of plates in the spectrometer's sample holder.

-

Acquire the infrared spectrum.

-

After the measurement, clean the salt plates with a dry solvent (e.g., anhydrous acetone (B3395972) or chloroform) and store them in a desiccator.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of n-propyl chloride.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation:

-

In a clean, dry vial, dissolve approximately 5-20 mg of n-propyl chloride in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

For ¹³C NMR, a more concentrated sample (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.[2]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Mass Spectrometry (MS) Protocol

Objective: To obtain the electron ionization (EI) mass spectrum of n-propyl chloride.

Instrumentation: A mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS).

Procedure:

-

Sample Introduction (via GC):

-

If using a GC-MS system, dilute a small amount of n-propyl chloride in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

Inject a small volume (e.g., 1 µL) of the diluted sample into the GC inlet.

-

The GC will separate the n-propyl chloride from the solvent and any impurities before it enters the mass spectrometer.

-

-

Ionization:

-

In the ion source, the gaseous n-propyl chloride molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

-

Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the spectral analysis of n-propyl chloride.

Caption: General workflow for the spectral analysis of n-propyl chloride.

Caption: Logical relationships in NMR-based structural elucidation.

References

- 1. C3H7Cl CH3CH2CH2Cl C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Previous spectra [qorganica.qui.uam.es]

- 3. CIS-1-CHLOROPROPENE(16136-84-8) 13C NMR spectrum [chemicalbook.com]

- 4. n-Propyl chloride [webbook.nist.gov]

A Deep Dive into the Solubility of 1-Chloropropane: A Technical Guide for Researchers

An in-depth exploration of the aqueous and organic solubility of 1-chloropropane, complete with experimental methodologies and data analysis for laboratory professionals.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in both aqueous and organic solvent systems. Designed for researchers, scientists, and professionals in drug development, this document consolidates key solubility data, outlines detailed experimental protocols for its determination, and presents logical frameworks for understanding its behavior in various media.

Solubility Profile of this compound

This compound (C₃H₇Cl) is a colorless, volatile liquid with a moderately polar nature. Its solubility is a critical parameter in various applications, including organic synthesis, as a solvent, and in the formulation of pharmaceutical intermediates.

Aqueous Solubility

This compound exhibits limited solubility in water due to its non-polar alkyl chain. The solubility is also temperature-dependent, showing a slight decrease as the temperature rises from 0°C to 20°C.[1]

| Temperature (°C) | Solubility ( g/100 g H₂O) | Molarity (mol/L) |

| 0 | 0.376[1] | ~0.048 |

| 20 | 0.27[1][2] | ~0.034 |

| 25 | 0.272[3] | ~0.035 |

Note: Molarity is approximated based on the density of the saturated solution being close to that of water.

Interestingly, the solubility of this compound in water exhibits a minimum at ambient temperatures, a trend observed for other halogenated hydrocarbons.[4]

Solubility in Organic Solvents

This compound is generally more soluble in organic solvents, particularly those with lower polarity. It is miscible with several common organic solvents, indicating that it can be mixed in any proportion without phase separation.

| Solvent | Qualitative Solubility |

| Ethanol | Miscible[2][3] |

| Diethyl Ether | Miscible[2][3] |

| Benzene | Soluble[3] |

| Chloroform | Soluble[3] |

| Carbon Tetrachloride | Slightly Soluble |

Experimental Determination of Solubility

Accurate determination of solubility is crucial for process development and formulation. The following sections detail methodologies for measuring the solubility of a volatile liquid like this compound.

Method 1: Isothermal Saturation (Shake-Flask Method)

This gravimetric method is a standard and reliable technique for determining the solubility of a substance in a liquid.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent (e.g., water or an organic solvent) in a sealed, temperature-controlled vessel.

-

Agitate the mixture vigorously using a magnetic stirrer or a shaker bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature must be maintained at the desired value (e.g., 25 °C ± 0.1 °C).

-

-

Phase Separation:

-

Cease agitation and allow the mixture to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 12-24 hours) to allow for complete phase separation. For aqueous solutions, the less dense this compound will form a layer on top.

-

-

Sampling and Analysis:

-

Carefully extract a known volume of the saturated solvent phase using a gastight syringe, ensuring no undissolved this compound is collected.

-

Determine the mass of the collected sample.

-

Quantify the amount of this compound in the sample using a suitable analytical technique, such as gas chromatography (GC) with a flame ionization detector (FID). A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.

-

-

Calculation:

-

Calculate the solubility in grams of solute per 100 grams of solvent or in moles per liter.

-

Method 2: Turbidimetric Titration

This method is useful for determining the saturation point by observing the onset of turbidity.

Protocol:

-

Apparatus Setup:

-

Place a known volume of the solvent in a thermostatically controlled, transparent vessel equipped with a magnetic stirrer and a light source and detector to monitor turbidity.

-

-

Titration:

-

Slowly add this compound to the solvent from a calibrated burette while continuously stirring.

-

Monitor the solution for the first sign of persistent turbidity, which indicates that the saturation point has been reached and a second phase is beginning to form.

-

-

Determination of Solubility:

-

Record the volume of this compound added to reach the cloud point.

-

Calculate the solubility based on the volume of titrant and the initial volume of the solvent.

-

Logical Frameworks and Visualization

Understanding the factors that govern solubility is essential for predicting the behavior of this compound in different systems.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay of intermolecular forces between the solute and the solvent molecules.

Caption: Factors influencing this compound solubility.

Experimental Workflow for Solubility Determination

The following diagram outlines a general workflow for the experimental determination of solubility.

Caption: General workflow for solubility determination.

References

Environmental Fate and Degradation of 1-Chloropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of 1-chloropropane. It covers the compound's physicochemical properties, its behavior in various environmental compartments, and the abiotic and biotic degradation pathways that contribute to its transformation. Detailed experimental protocols for key degradation studies and quantitative data are presented to support further research and environmental risk assessment.

Physicochemical Properties of this compound

This compound is a colorless, volatile liquid with a chloroform-like odor.[1] Its physical and chemical properties are crucial in determining its environmental distribution and fate. A summary of these properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇Cl | [2] |

| Molecular Weight | 78.54 g/mol | [2] |

| CAS Number | 540-54-5 | [2] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 46.6 °C | [1] |

| Melting Point | -123 °C | [2] |

| Vapor Pressure | 344 mm Hg at 25 °C | [2] |

| Water Solubility | 2720 mg/L at 25 °C | [2] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 2.04 | [2] |

| Henry's Law Constant | 0.013 atm-m³/mol (estimated) | [2] |

| Soil Organic Carbon-Water Partitioning Coefficient (K_oc_) | 40 (estimated) | [2] |

Environmental Fate

The environmental fate of this compound is governed by its high volatility, moderate water solubility, and susceptibility to various degradation processes. Its distribution across different environmental compartments—air, water, and soil—is a dynamic process.

Fate in the Atmosphere

Due to its high vapor pressure, this compound released to the environment will predominantly exist in the vapor phase in the atmosphere.[2] The primary degradation pathway in the air is through reaction with photochemically-produced hydroxyl radicals (•OH).[2]

Fate in Water

When released into water, this compound is not expected to significantly adsorb to suspended solids and sediment due to its low estimated K_oc_ value.[2] Volatilization is a significant removal process from water surfaces, with estimated volatilization half-lives of 2.7 hours for a model river and 3.5 days for a model lake.[2] The potential for bioconcentration in aquatic organisms is considered low, based on an estimated bioconcentration factor (BCF) of 10.[2]

Fate in Soil

In the soil environment, this compound is expected to have very high mobility.[2] Volatilization from both moist and dry soil surfaces is an important fate process.[2] While aerobic biodegradation in soil is generally considered to be slow, anaerobic degradation has been observed to occur.[2]

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and atmospheric photolysis, play a significant role in the transformation of this compound in the environment.

Hydrolysis

This compound undergoes hydrolysis in water to form propan-1-ol and a chloride ion. The measured hydrolysis half-life of this compound in water at 25 °C is 0.8 years.[2] The rate of hydrolysis is influenced by pH and temperature.

Experimental Protocol: Hydrolysis as a Function of pH (based on OECD Guideline 111) [3][4][5][6]

This protocol outlines a tiered approach to determine the rate of hydrolysis of a chemical substance.

-

Tier 1: Preliminary Test

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Add the test substance (this compound) to each buffer solution at a concentration not exceeding 0.01 M or half its saturation concentration.

-

Incubate the solutions in the dark at a constant temperature (e.g., 50 °C) for up to 5 days.

-

At appropriate time intervals, take samples and analyze for the concentration of this compound.

-

If less than 10% degradation is observed after 5 days, the substance is considered hydrolytically stable, and further testing may not be necessary.

-

-

Tier 2: Hydrolysis of Unstable Substances

-

If significant degradation is observed in the preliminary test, conduct further experiments at different temperatures (e.g., 20°C, 30°C, and 40°C) and the relevant pH values.

-

Monitor the disappearance of this compound over time until at least 90% degradation is observed or for a maximum of 30 days.

-

Determine the pseudo-first-order rate constant (k_obs_) at each temperature and pH by plotting the natural logarithm of the concentration versus time.

-

-

Tier 3: Identification of Hydrolysis Products

-

Analyze samples from the Tier 2 experiments to identify major hydrolysis products (in this case, propan-1-ol).

-

Appropriate analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS), should be used for identification and quantification.

-

Atmospheric Photodegradation

In the atmosphere, this compound is degraded by reaction with hydroxyl radicals (•OH). The rate constant for this vapor-phase reaction has been estimated, allowing for the calculation of its atmospheric half-life.

| Parameter | Value | Reference(s) |

| Rate constant for reaction with •OH radicals | 1.12 x 10⁻¹² cm³/molecule-sec at 25 °C | [2] |

| Estimated atmospheric half-life | ~15 days | [2] |

Biotic Degradation

The biodegradation of this compound is a key process in its environmental attenuation, particularly under anaerobic conditions.

Aerobic Biodegradation

Available data suggest that aerobic biodegradation of this compound is a slow process.[2] One study using a sewage inoculum showed only 1.9% of the theoretical biochemical oxygen demand (BOD) was reached in 24 hours.[2] However, some pure cultures of bacteria, such as Ancylobacter aquaticus, have been shown to degrade this compound aerobically, with the initial step believed to be dehalogenation.[2]

Anaerobic Biodegradation

Anaerobic biodegradation, specifically reductive dechlorination, is a more significant pathway for the degradation of this compound. It has been observed as an intermediate in the anaerobic degradation of more highly chlorinated propanes like 1,2-dichloropropane (B32752) and 1,2,3-trichloropropane (B165214).[2][4][7][8][9][10][11][12][13] Under anaerobic conditions, microorganisms can utilize chlorinated compounds as electron acceptors. The reductive dechlorination of this compound can proceed via hydrogenolysis to yield propane, or through dehydrochlorination to form propene.[7]

Experimental Protocol: Anaerobic Microcosm Study [14][15]

This protocol provides a general framework for assessing the anaerobic biodegradation of this compound in a laboratory setting.

-

1. Microcosm Setup:

-

Collect sediment and groundwater from an anaerobic environment (e.g., river sediment, aquifer material).

-

In an anaerobic chamber, dispense a known amount of sediment and groundwater into serum bottles.

-

Prepare a sterile, anaerobic mineral medium containing essential nutrients and a redox indicator (e.g., resazurin).[6][16] Add an electron donor (e.g., lactate, acetate, or hydrogen) to support microbial activity.

-

Sparge the medium with an oxygen-free gas mixture (e.g., N₂/CO₂) to ensure anaerobic conditions.

-

Add the prepared medium to the serum bottles containing the sediment and water.

-

Seal the bottles with butyl rubber stoppers and aluminum crimp caps.

-

-

2. Incubation and Monitoring:

-

Spike the microcosms with a known concentration of this compound.

-

Prepare sterile (autoclaved or poisoned) controls to account for abiotic losses.

-

Incubate the microcosms in the dark at a constant temperature representative of the in-situ environment.

-

Periodically collect aqueous and headspace samples using gas-tight syringes.

-

Analyze the samples for the concentration of this compound and potential degradation products (e.g., propene, propane, and chloride ions).

-

-

3. Analytical Methods:

-

Volatile Organic Compounds (this compound, Propene, Propane): Analysis is typically performed using Purge and Trap Gas Chromatography-Mass Spectrometry (GC-MS).[1][7][8][17] This method involves purging the volatile compounds from the aqueous sample with an inert gas, trapping them on an adsorbent material, and then thermally desorbing them onto a GC column for separation and detection by a mass spectrometer.

-

Chloride Ions: The production of chloride ions can be monitored using ion chromatography as an indicator of dechlorination.

-

Summary of Quantitative Degradation Data

The following table summarizes the available quantitative data on the degradation of this compound.

| Degradation Process | Parameter | Value | Conditions | Reference(s) |

| Hydrolysis | Half-life (t₁/₂) | 0.8 years | 25 °C, neutral pH | [2] |

| Atmospheric Photodegradation | Rate Constant (k_OH_) | 1.12 x 10⁻¹² cm³/molecule-sec | 25 °C | [2] |

| Half-life (t₁/₂) | ~15 days | Estimated | [2] | |

| Anaerobic Biodegradation | Dechlorination Rate | 5 nmol/min/mg of protein (for 1,2-dichloropropane to propene) | Sediment-free enrichment culture | [8] |

| Aerobic Biodegradation | % of Theoretical BOD | 1.9% | 24 hours, sewage inoculum | [2] |

Conclusion

This compound is a volatile organic compound that can be released into the environment through various industrial activities. Its environmental fate is primarily driven by volatilization to the atmosphere, where it undergoes photodegradation. In aquatic and soil systems, abiotic hydrolysis and anaerobic biodegradation are the key degradation pathways. While aerobic degradation appears to be slow, anaerobic reductive dechlorination can lead to the complete transformation of this compound to non-chlorinated products such as propene. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals involved in assessing the environmental risks associated with this compound and developing potential remediation strategies. Further research is warranted to better quantify biodegradation rates under various environmental conditions and to fully elucidate the enzymatic mechanisms involved in its transformation.

References

- 1. microbe.com [microbe.com]

- 2. This compound | C3H7Cl | CID 10899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Aerobic and anaerobic biodegradation of 1,2,3-trichloropropane and 1,2-dichloropropane: implications for bioremediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solved: [1] (iii) A student investigates the alkaline hydrolysis of 1 -chloropropane using the sa [Chemistry] [gauthmath.com]

- 6. warwick.ac.uk [warwick.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Complete Reductive Dechlorination of 1,2-Dichloropropane by Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transformation and biodegradation of 1,2,3-trichloropropane (TCP) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The hydrolysis of this compound to produce propan-1-ol is much slower t.. [askfilo.com]

- 14. scipedia.com [scipedia.com]

- 15. engg.k-state.edu [engg.k-state.edu]

- 16. researchgate.net [researchgate.net]

- 17. lib3.dss.go.th [lib3.dss.go.th]

An In-depth Technical Guide to the Health and Safety Hazards of 1-Chloropropane Exposure

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the health and safety hazards associated with exposure to 1-chloropropane (n-propyl chloride). The document is intended for an audience of researchers, scientists, and drug development professionals who may handle this compound in a laboratory or industrial setting. This guide synthesizes available toxicological data, outlines experimental methodologies for assessing its toxicity, and presents potential mechanisms of action. Due to the limited availability of data for this compound in some areas, information from structurally related haloalkanes is included to provide a broader context for its potential hazards. All quantitative data are summarized in structured tables, and key experimental workflows and toxicological pathways are visualized using diagrams.

Physicochemical Properties and Safety Information

This compound is a colorless, flammable liquid with a chloroform-like odor.[1] Proper handling and storage are crucial to mitigate risks of fire and exposure.

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Reference |

| Chemical Formula | C₃H₇Cl | [2] |

| Molecular Weight | 78.54 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Odor | Chloroform-like | [1] |

| Boiling Point | 46.5 °C | [1] |

| Melting Point | -122.9 °C | [1] |

| Flash Point | < -18 °C | [2] |

| Vapor Pressure | 345 mm Hg at 25°C | [3] |

| Solubility in Water | Slightly soluble | [1] |

| Hazard Statements | H225: Highly flammable liquid and vapor. H332: Harmful if inhaled. | [4] |

| Precautionary Statements | P210, P233, P240, P241, P242, P243, P261, P271, P280 | [4] |

Toxicological Data

Exposure to this compound can occur via inhalation, ingestion, and dermal contact. The primary health effects are associated with the central nervous system, liver, and respiratory tract.[3][5]

Acute Toxicity

Acute exposure to high concentrations of this compound can cause central nervous system depression, with symptoms including dizziness, headache, and nausea.[5]

Table 2: Acute Toxicity of this compound

| Route | Species | Test | Value | Reference |

| Oral | Rat | LD₅₀ | > 2,000 mg/kg bw | [1][5] |

| Dermal | Rat | LD₅₀ | > 2,000 mg/kg bw | [1] |

| Inhalation | Rat | - | Harmful if inhaled (Category 4) | [4] |

Subchronic Toxicity

A 13-week subchronic inhalation study in Sprague-Dawley rats was conducted according to OECD Test Guideline 413.[6][7] Rats were exposed to 0, 310, 1,250, and 5,000 ppm of this compound for 6 hours/day, 5 days/week.[6][7]

Table 3: Key Findings from 13-Week Subchronic Inhalation Study of this compound in Rats

| Parameter | Observation | Dose Group(s) | Reference |

| Mortality/Clinical Signs | No mortality or remarkable clinical signs observed. | All | [6][7] |

| Body Weight/Food Consumption | No significant adverse effects on body weight or food consumption. | All | [6][7] |

| Serum Biochemistry | Significant decrease in glucose in males. | 1,250 and 5,000 ppm | [7] |

| Histopathology | Vacuolation of acinar cells in the pancreas of all exposed male and female groups. | All | [7] |

| NOAEL | Considered to be below 310 ppm. | - | [6][7] |

A short-term inhalation study in rats exposed to 40,000 ppm for 1 hour/day for 4 days showed slight alveolar hemorrhage and significant focal necrosis of the liver.[3]

Experimental Protocols

Subchronic Inhalation Toxicity: 90-Day Study (OECD Test Guideline 413)

This guideline is designed to characterize the toxicity of a substance following repeated inhalation exposure for 90 days.[8]

Experimental Workflow for OECD Test Guideline 413

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[1][9] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[1][10] A positive result is indicated by the reversion of this mutation, allowing the bacteria to grow on a medium lacking the amino acid.[10]

Experimental Workflow for OECD Test Guideline 471 (Ames Test)

Mechanisms of Toxicity

The precise molecular mechanisms of this compound toxicity are not fully elucidated. However, based on studies of related haloalkanes, a plausible mechanism involves metabolic activation leading to cellular damage.

Metabolic Activation

This compound is likely metabolized by cytochrome P450 (CYP) enzymes in the liver. This can lead to the formation of reactive intermediates. Additionally, conjugation with glutathione (B108866) (GSH), a key cellular antioxidant, can occur. While often a detoxification pathway, GSH conjugation of some haloalkanes can lead to the formation of reactive episulfonium ions that can adduct to DNA and proteins.

Hypothesized Metabolic Activation and Cellular Damage Pathway

Oxidative Stress and Apoptosis

The generation of reactive oxygen species (ROS) and depletion of glutathione can lead to a state of oxidative stress. This can damage cellular components, including lipids, proteins, and DNA, and can trigger programmed cell death (apoptosis) through the activation of caspases.

Simplified Apoptosis Pathway

Specific Toxicities

Neurotoxicity

Inhalation of this compound in humans can lead to central nervous system effects such as nausea, headache, dizziness, and in severe cases, unconsciousness and coma.[5][11] While specific studies on the neurotoxic mechanisms of this compound are limited, organic solvents as a class are known to cause neurotoxicity.[12]

Carcinogenicity

There is no definitive data on the carcinogenicity of this compound in humans. Structurally similar compounds, such as 1,2,3-trichloropropane (B165214) and 1,2-dibromo-3-chloropropane (B7766517), have been shown to be carcinogenic in animal studies, causing tumors at multiple sites.[13][14] This suggests a potential carcinogenic risk for this compound that warrants further investigation.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound is scarce. Studies on related compounds like 1,2-dibromo-3-chloropropane have shown adverse effects on the male reproductive system.[15] Given the structural similarities, there is a potential for this compound to also pose a risk to reproductive health. A screening test like the OECD 421 guideline would be appropriate for an initial assessment.[4][16]

Conclusion and Recommendations

This compound is a flammable and harmful chemical with the potential for significant health hazards, including acute central nervous system depression, hepatotoxicity, and possible long-term effects such as carcinogenicity and reproductive toxicity. The available data, supplemented by information on structurally related haloalkanes, underscores the need for stringent safety protocols when handling this compound. Researchers, scientists, and drug development professionals should adhere to all recommended safety precautions, including the use of appropriate personal protective equipment, working in well-ventilated areas, and implementing proper storage and disposal procedures. Further research is warranted to fully elucidate the toxicological profile of this compound, particularly concerning its long-term health effects and specific mechanisms of toxicity.

References

- 1. DNA adduct formation in B6C3F1 mice and Fischer-344 rats exposed to 1,2,3-trichloropropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. HEALTH EFFECTS - Toxicological Profile for 1,2,3-Trichloropropane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. A Study on Subchronic Inhalation Toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Study on Subchronic Inhalation Toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA damage and cell death induced by 1,2-dibromo-3-chloropropane (DBCP) and structural analogs in monolayer culture of rat hepatocytes: 3-aminobenzamide inhibits the toxicity of DBCP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,2-Dibromo-3-chloropropane - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Procaspase-3 Activation – Hergenrother Lab [publish.illinois.edu]

- 13. publications.iarc.who.int [publications.iarc.who.int]

- 14. Taurine ameliorates volatile organic compounds-induced cognitive impairment in young rats via suppressing oxidative stress, regulating neurotransmitter and activating NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. Rat hepatic DNA damage induced by 1,2,3-trichloropropane - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding in 1-Chloropropane

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Chloropropane (CH₃CH₂CH₂Cl), an organochlorine compound, serves as a fundamental model for understanding the conformational complexities and bonding interactions in halogenated alkanes. Its relatively simple structure belies a rich conformational landscape dominated by the interplay of steric and electronic effects. This guide provides a comprehensive technical overview of the molecular structure, bonding, and conformational dynamics of this compound, supported by quantitative data and detailed experimental methodologies. The information presented is critical for researchers in fields ranging from physical chemistry to drug design, where a precise understanding of molecular geometry and electronic properties is paramount.

Molecular Structure and Conformation

This compound exists as a mixture of two stable conformers at room temperature: the trans (or anti) and gauche conformers, which arise from rotation about the C₁-C₂ bond. The gauche conformer is found to be the more stable of the two.

Conformational Analysis

The relative stability of the conformers is a subject of interest. Contrary to what might be expected from simple steric hindrance considerations, the gauche conformer of this compound is energetically favored over the trans conformer.[1] This preference is attributed to stabilizing hyperconjugative interactions.

The energy difference between the two conformers has been determined experimentally. The gauche form is more stable than the trans form by 52 ± 3 cm⁻¹ (0.62 ± 0.06 kJ/mol) as determined from variable temperature FT-IR studies of this compound dissolved in liquid krypton.[1]

Bond Lengths and Angles

The precise geometric parameters of each conformer have been elucidated using a combination of gas electron diffraction and microwave spectroscopy.

Table 1: Bond Lengths in this compound Conformers [1]

| Bond | Trans Conformer (Å) | Gauche Conformer (Å) |

| C-C | 1.520 | 1.520 |

| C-Cl | 1.788 | 1.788 |

| C-H (methyl) | 1.091 | 1.091 |

| C-H (methylene) | 1.089 | 1.089 |

Table 2: Bond Angles in this compound Conformers [1]

| Angle | Trans Conformer (°) | Gauche Conformer (°) |

| ∠CCCl | 111.2 | 111.2 |

| ∠HCH (methyl) | 108.5 | 108.5 |

| ∠HCH (methylene) | 109.2 | 109.2 |

| ∠CCH (methylene) | 111.6 | 111.6 |

Bonding and Electronic Properties

Dipole Moment

The presence of the electronegative chlorine atom imparts a significant dipole moment to the this compound molecule. The magnitude and orientation of the dipole moment differ between the trans and gauche conformers.

Table 3: Dipole Moments of this compound Conformers [1]

| Conformer | μₐ (D) | μₑ (D) | μₑ (D) | μₜₒₜₐₗ (D) |

| Trans | 1.970 ± 0.026 | 0.566 ± 0.064 | - | 2.050 ± 0.043 |

| Gauche | 1.137 ± 0.008 | 1.450 ± 0.033 | 0.472 ± 0.137 | - |

Rotational Barriers

The rotation of the methyl group is hindered by a potential energy barrier. The height of this barrier has been determined for both the trans and gauche conformers.

Table 4: Methyl Group Rotational Barriers in this compound [1]

| Conformer | Rotational Barrier (kcal/mol) |

| Trans | 2.69 |

| Gauche | 2.87 |

Spectroscopic Data

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Table 5: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~2880-3080 | C-H stretching |

| ~1300-1500 | C-H bending |

| ~1140-1175 & 840-790 | C-C-C skeletal vibrations |

| ~580-780 | C-Cl stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in this compound.

Table 6: ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) |

| CH₃ | ~1.0 |

| -CH₂- | ~1.7 |

| -CH₂Cl | ~3.5 |

Table 7: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) |

| CH₃ | ~11 |

| -CH₂- | ~26 |

| -CH₂Cl | ~47 |

Experimental Protocols

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the bond lengths, angles, and torsional angles of molecules in the gas phase.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam.

-